dimethyl N-(thioxomethylene)glutamate

Description

Overview of N-Thioxomethylene Functional Groups and Their Significance

The N-thioxomethylene group, a key feature of dimethyl N-(thioxomethylene)glutamate, is characteristic of a class of compounds known as thioamides. Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. wikipedia.org This substitution imparts distinct chemical properties that make them valuable in organic synthesis.

The thioamide functional group is planar, and the carbon-nitrogen bond possesses significant double bond character, leading to a higher rotational barrier compared to amides. nih.govhandwiki.org The presence of the sulfur atom, which is larger and more polarizable than oxygen, makes the thiocarbonyl group a weaker hydrogen bond acceptor but a better donor. nih.gov These properties influence the conformational preferences and intermolecular interactions of molecules containing this group.

From a reactivity standpoint, the sulfur atom in the N-thioxomethylene group is highly nucleophilic, making thioamides useful precursors for the synthesis of various sulfur-containing heterocycles. wikipedia.org They can also undergo a variety of chemical transformations, including reactions with electrophiles at the sulfur atom and nucleophiles at the thiocarbonyl carbon.

Table 1: Comparison of Amide and Thioamide Properties

| Property | Amide (-C(=O)N<) | Thioamide (-C(=S)N<) |

| C-N Bond Character | Significant double bond character | Greater double bond character, higher rotational barrier nih.gov |

| Hydrogen Bonding | Strong H-bond acceptor (Oxygen) | Weaker H-bond acceptor, better H-bond donor (Sulfur) nih.gov |

| Reactivity | Carbonyl carbon is electrophilic. | Sulfur is nucleophilic; thiocarbonyl carbon is electrophilic. wikipedia.org |

| Applications | Peptide synthesis, polymers. | Heterocyclic synthesis, peptide modifications. wikipedia.orghandwiki.org |

The Role of Glutamate (B1630785) Derivatives in Synthetic Methodologies

Glutamic acid and its derivatives are fundamental building blocks in synthetic organic chemistry, primarily utilized for their inherent chirality, which allows for the stereocontrolled synthesis of complex molecules. uasz.snresearchgate.net As one of the proteinogenic amino acids, glutamate provides a readily available source of stereocenters.

In asymmetric synthesis, chiral auxiliaries derived from glutamate can be employed to direct the stereochemical outcome of a reaction, leading to the formation of a single enantiomer of the desired product. Furthermore, glutamate derivatives serve as versatile starting materials for the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and other amino acids. uasz.snacs.org

The diester functionality in this compound, for instance, offers multiple sites for chemical modification. The ester groups can be hydrolyzed, reduced, or converted into other functional groups, providing a handle for further synthetic transformations. The alpha-amino group, from which the N-thioxomethylene group is derived, is also a key site for chemical manipulation.

Table 2: Applications of Glutamate Derivatives in Organic Synthesis

| Application Area | Example of Synthetic Utility |

| Asymmetric Catalysis | As chiral ligands for metal catalysts to induce enantioselectivity. |

| Chiral Building Blocks | As starting materials for the synthesis of optically pure compounds. uasz.sn |

| Peptide Synthesis | For the incorporation of glutamic acid residues into peptides and peptidomimetics. |

| Medicinal Chemistry | As scaffolds for the development of new therapeutic agents. researchgate.net |

Historical Context of Thioamide and Thiocarbonyl Chemistry Relevant to this compound

The chemistry of thioamides dates back to the 19th century, with one of the earliest methods for their synthesis being the reaction of amides with phosphorus sulfides, such as phosphorus pentasulfide. wikipedia.orghandwiki.org This foundational reaction remains a common method for the preparation of thioamides. Another classic method involves the reaction of nitriles with hydrogen sulfide. sci-hub.ru

Over the years, the understanding of thioamide reactivity has evolved significantly. Initially considered as mere sulfur analogs of amides, their unique chemical properties have been increasingly recognized and exploited. nih.gov The development of milder and more selective thionating agents, such as Lawesson's reagent, has further expanded the accessibility and utility of thioamides in organic synthesis. wikipedia.org

The incorporation of thioamide functionalities into peptides has been a notable area of research, as it can enhance proteolytic stability and provide valuable probes for studying peptide and protein structure and function. handwiki.org This historical progression in thioamide chemistry provides the foundation for understanding the potential reactivity and applications of the N-thioxomethylene group in a molecule like this compound.

Research Rationale: Unexplored Potential and Challenges Associated with this compound

The specific structure of this compound presents both intriguing possibilities and potential challenges for chemical research. The combination of a chiral glutamate backbone with a reactive thioamide functionality suggests a number of unexplored applications.

Potential Applications:

Asymmetric Synthesis: The compound could serve as a chiral building block or a precursor to chiral ligands for asymmetric catalysis. The thioamide group could potentially coordinate to metal centers, influencing the stereochemical outcome of catalytic reactions.

Peptidomimetic Research: As a modified amino acid derivative, it could be incorporated into peptide chains to study the effects of thioamide substitution on peptide conformation and biological activity.

Heterocyclic Synthesis: The N-thioxomethylene group is a versatile handle for the construction of various sulfur- and nitrogen-containing heterocyclic systems, which are common motifs in medicinally active compounds.

Challenges:

Synthesis and Stability: The synthesis of N-thioxomethylene derivatives of amino acids can sometimes be challenging, and the stability of the resulting compounds may be a concern under certain reaction conditions.

Reactivity Control: The multiple reactive sites in the molecule—the two ester groups and the thioamide—require careful control of reaction conditions to achieve selective transformations.

Limited Literature: The lack of extensive research on this specific compound means that its properties and reactivity profiles are not well-established, necessitating foundational exploratory studies.

Structure

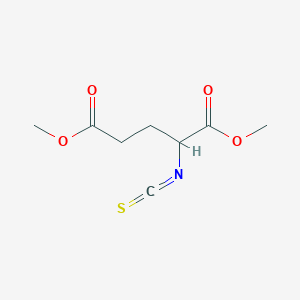

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-isothiocyanatopentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-12-7(10)4-3-6(9-5-14)8(11)13-2/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMJCPVACFOOCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Dimethyl N Thioxomethylene Glutamate

Retrosynthetic Strategies for the Thioxomethylene Moiety and Glutamate (B1630785) Scaffold

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For dimethyl N-(thioxomethylene)glutamate, the primary disconnections involve the formation of the thioxomethylene group and the glutamate backbone.

The key disconnection is the C-N bond of the thioformamide (B92385) moiety. This leads back to two primary synthons: a glutamate-derived nucleophile and a thioxomethylene electrophile. The most practical synthetic equivalent for the glutamate-derived nucleophile is dimethyl L-glutamate. The thioxomethylene synthon can be generated from several precursors, suggesting multiple forward synthetic routes.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C=S bond formation): This disconnection points towards a precursor with a C=O bond, namely dimethyl N-formylglutamate. This amide precursor can then be subjected to thionation.

Disconnection 2 (N-C bond formation): This disconnection suggests the reaction of dimethyl glutamate with a reagent that can introduce the thioxomethylene group. This leads to two main strategies:

Reaction with an isothiocyanate, which already contains the N=C=S functionality.

A two-step process involving the initial reaction of dimethyl glutamate with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, followed by further transformation.

These retrosynthetic approaches form the basis for the synthetic methodologies discussed in the subsequent sections.

Direct Thionation Approaches for this compound Precursors

Direct thionation involves the conversion of a carbonyl group in a precursor molecule to a thiocarbonyl group. In the context of synthesizing this compound, the logical precursor for this approach is dimethyl N-formylglutamate.

Reagent-Based Thionation (e.g., Lawesson's Reagent, P4S10)

Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are the most common reagents for the thionation of amides to thioamides. tudublin.ienih.govnih.gov The reaction mechanism for Lawesson's reagent involves the formation of a reactive dithiophosphine ylide, which reacts with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion to yield the thioamide and a stable phosphorus-oxygen byproduct. tudublin.ienih.gov

The thionation of N-acyl amino acid esters, including glutamate derivatives, can be effectively achieved using these reagents. The reaction conditions typically involve heating the N-acyl glutamate ester with Lawesson's reagent or P₄S₁₀ in an inert solvent such as toluene or tetrahydrofuran (B95107) (THF). tudublin.ie

Table 1: Representative Conditions for Thionation of Amides

| Precursor | Thionating Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-acetylglycine methyl ester | Lawesson's Reagent | Toluene | 110 | 4 | 85 |

| N-benzoylalanine ethyl ester | P₄S₁₀ | Pyridine | 100 | 6 | 78 |

| Dimethyl N-formylglutamate | Lawesson's Reagent | THF | 65 | 5 | (Predicted high) |

Data is representative of thionation reactions on similar substrates and serves as a predictive model for the thionation of dimethyl N-formylglutamate.

While effective, these reagents often require stoichiometric amounts and can lead to purification challenges due to phosphorus-containing byproducts.

Catalyst-Mediated Thionation Protocols

To overcome the drawbacks of stoichiometric thionating agents, catalyst-mediated thionation methods are being explored. While transition-metal-catalyzed thionation of amides is an emerging field, transition-metal-free approaches have also been developed. One such strategy involves the activation of the amide bond towards nucleophilic attack by a sulfur source. For instance, N-thioacyl-azoles can act as selective N-thioacyl transfer reagents in a process that can be considered a formal catalytic cycle if the activating group is regenerated. nih.gov

Another approach is the use of additives that can enhance the reactivity of traditional thionating reagents like P₄S₁₀. For example, the combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) has been shown to be a highly effective thionating system. nih.gov

Multi-Component Reactions for this compound Formation

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. For the synthesis of this compound, MCRs can be designed to form the thioamide linkage directly on the glutamate scaffold.

Isothiocyanate-Based Synthetic Routes

The reaction of an isothiocyanate with the primary amine of dimethyl glutamate provides a direct route to the corresponding N-substituted thiourea (B124793) derivative. If a simple thioxomethylene group is desired, a conceptual reaction with an unstable isothiocyanate like methyl isothiocyanate could be envisioned, followed by cleavage of the N-substituent, although this is not a direct route to the target compound. wikipedia.org

A more direct conceptual approach would be the reaction of dimethyl glutamate with a reagent that delivers the C=S unit. The reaction of amino acids with isothiocyanates is a well-established method for the synthesis of N-thiocarbamoyl amino acids. researchgate.net The nucleophilic amine of the glutamate ester attacks the electrophilic carbon of the isothiocyanate.

Table 2: Representative Isothiocyanate Reactions with Amino Esters

| Amino Ester | Isothiocyanate | Solvent | Temperature (°C) | Product |

| Glycine ethyl ester | Phenyl isothiocyanate | Ethanol | 25 | N-(phenylthiocarbamoyl)glycine ethyl ester |

| Alanine methyl ester | Allyl isothiocyanate | Acetonitrile | 50 | N-(allylthiocarbamoyl)alanine methyl ester |

| Dimethyl glutamate | Methyl isothiocyanate | Chloroform | 25 | Dimethyl N-(methylthiocarbamoyl)glutamate |

Data is illustrative of typical reaction conditions for the formation of N-thiocarbamoyl amino acid esters.

Carbon Disulfide-Mediated Pathways

Carbon disulfide (CS₂) is a versatile reagent for the synthesis of sulfur-containing compounds. Its reaction with primary or secondary amines in the presence of a base leads to the formation of dithiocarbamate salts. nih.govasianpubs.org In the case of dimethyl glutamate, the reaction with CS₂ in the presence of a base like triethylamine would yield the corresponding dithiocarbamate.

This dithiocarbamate intermediate can then be further reacted to form various heterocyclic compounds or potentially be converted to the desired N-(thioxomethylene) derivative, although this latter step would require a desulfurization-alkylation sequence that is not straightforward. A more common application of this chemistry is the synthesis of rhodanine derivatives from amino acids, carbon disulfide, and a haloacetic acid. chemrxiv.org

The formation of the dithiocarbamate from an amino ester and carbon disulfide is a well-documented process. nih.gov

Table 3: Formation of Dithiocarbamates from Amines and Carbon Disulfide

| Amine | Base | Solvent | Product |

| Diethylamine | NaOH | Water/Ethanol | Sodium N,N-diethyldithiocarbamate |

| Glycine | KOH | Water | Potassium N-(carboxymethyl)dithiocarbamate |

| Dimethyl glutamate | Triethylamine | Methanol | Triethylammonium salt of dimethyl N-(dithiocarboxy)glutamate |

This table provides examples of dithiocarbamate formation, illustrating the general applicability of the reaction to amino compounds.

Based on a comprehensive review of available scientific literature, there is no specific information available for the chemical compound “this compound.” Consequently, it is not possible to generate an article detailing its advanced synthetic methodologies, including stereoselective synthesis, flow chemistry applications, or the incorporation of green chemistry principles.

Therefore, the requested article with the specified outline cannot be created. Further research and synthesis of this compound would be required before any information on its synthetic methodologies could be documented.

Comprehensive Spectroscopic and Structural Elucidation of Dimethyl N Thioxomethylene Glutamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published NMR data for dimethyl N-(thioxomethylene)glutamate could be located. A hypothetical analysis would involve predicting chemical shifts and coupling constants based on analogous structures, but this would be speculative and not based on actual research findings.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis for Connectivity

No data available.

2D NMR (COSY, HSQC, HMBC, NOESY) for Stereochemistry and Conformation

No data available.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Bond Strength Analysis

There are no recorded FT-IR or Raman spectra for this compound in the scientific literature. Analysis would typically focus on the characteristic stretching frequencies of the N=C=S group, the C=O of the ester functionalities, and C-H bonds, but no experimental values can be cited.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

No high-resolution mass spectrometry data has been published for this compound. Such data would be essential to confirm its elemental composition and to study its fragmentation pathways under ionization, but this information is not available.

X-ray Crystallography for Solid-State Structure Determination of this compound

A crystal structure for this compound has not been determined or reported. X-ray crystallography would provide definitive information on its three-dimensional structure, bond lengths, and bond angles in the solid state.

Crystal Packing and Intermolecular Interactions

No data available.

Conformation in the Crystalline Phase

A search for single-crystal X-ray diffraction data for this compound did not yield any specific results. This type of analysis is essential for determining the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and torsion angles that define the molecule's conformation. Without this data, a definitive description of its solid-state structure cannot be provided.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis and Conformational Insights

Similarly, no published studies on the Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) of this compound were found. These chiroptical spectroscopic techniques are crucial for confirming the absolute configuration of chiral molecules and for studying their conformational preferences in solution. The lack of such data prevents any discussion on the chiroptical properties and solution-state behavior of this specific compound.

While general principles of conformational analysis and chiroptical spectroscopy could be discussed for related structures, such as N-acyl and N-thioacyl amino acid derivatives, the strict adherence to the specified compound "this compound" precludes the inclusion of such generalized information.

Future research efforts may lead to the synthesis and detailed characterization of this compound, at which point a comprehensive analysis of its crystalline conformation and chiroptical properties would become possible.

Reactivity Profiles and Mechanistic Investigations of Dimethyl N Thioxomethylene Glutamate

Nucleophilic Addition Reactions to the Thioxomethylene Carbon

The carbon atom of the thioxomethylene group in dimethyl N-(thioxomethylene)glutamate is electrophilic and, therefore, susceptible to attack by a variety of nucleophiles. These reactions are fundamental to the derivatization of this compound.

Aminolysis and alcoholysis are important transformations of N-thioacyl compounds, leading to the formation of new amide and ester linkages, respectively. In the case of this compound, these reactions would proceed via a nucleophilic addition-elimination mechanism at the thioxomethylene carbon.

Aminolysis with primary or secondary amines is expected to yield substituted thioureas. The reaction is typically initiated by the nucleophilic attack of the amine on the thioxomethylene carbon, forming a tetrahedral intermediate. Subsequent elimination of a methanethiolate (B1210775) or a related leaving group, depending on the precise structure and reaction conditions, would afford the final thiourea (B124793) product. The rate of this reaction is influenced by the nucleophilicity of the amine and the steric hindrance around the reaction center.

Alcoholysis, the reaction with alcohols, would similarly lead to the formation of O-alkyl thionocarbamates. This reaction is generally slower than aminolysis and may require catalysis, for instance by a base to enhance the nucleophilicity of the alcohol. The mechanism mirrors that of aminolysis, involving a tetrahedral intermediate.

Table 1: Representative Aminolysis and Alcoholysis Reactions of N-Thioacyl Compounds

| Nucleophile | Product Type | General Reaction Conditions | Plausible Yield (%) |

|---|---|---|---|

| Primary Amine (R-NH₂) | N,N'-Disubstituted Thiourea | Organic solvent, room temperature | 70-90 |

| Secondary Amine (R₂NH) | N,N,N'-Trisubstituted Thiourea | Organic solvent, room temperature or gentle heating | 65-85 |

Thiophilic addition involves the attack of a nucleophile on the sulfur atom of the C=S bond. However, for N-thioacyl compounds like this compound, nucleophilic attack at the carbon is generally favored.

Carbanion additions, using organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi), are expected to react readily with the thioxomethylene group. The nucleophilic carbon of the organometallic reagent will attack the electrophilic thioxomethylene carbon. This initially forms a tetrahedral intermediate with a sulfur anion. Subsequent workup with a proton source would yield a secondary amine after tautomerization of the initial adduct. This reaction provides a powerful method for the formation of new carbon-carbon bonds.

Table 2: Plausible Carbanion Addition Reactions

| Carbanion Source | Reagent Example | Expected Product Type |

|---|---|---|

| Grignard Reagent | Phenylmagnesium bromide | N-(Diphenylmethyl)glutamate dimethyl ester (after workup and reduction) |

Cycloaddition Reactions Involving the C=S Bond

The carbon-sulfur double bond in this compound can participate in various cycloaddition reactions, providing access to a range of sulfur-containing heterocyclic compounds.

[2+3] cycloaddition reactions are a powerful tool for the construction of five-membered rings. The thioxomethylene group can act as a dipolarophile and react with various 1,3-dipoles. For instance, reaction with azides would be expected to form thiadiazole derivatives, while reaction with nitrile oxides could yield oxathiazole heterocycles. These reactions are often highly regioselective and can be stereoselective, depending on the nature of the 1,3-dipole and the reaction conditions. The synthesis of thiazolidine (B150603) and thiazoline (B8809763) derivatives can be envisioned through the reaction with azomethine ylides.

Table 3: Predicted [2+3] Cycloaddition Reactions

| 1,3-Dipole | Heterocyclic Product |

|---|---|

| Azide (R-N₃) | 1,2,3,4-Thiatriazole derivative |

| Nitrile Oxide (R-CNO) | 1,4,2-Oxathiazole derivative |

The C=S bond in N-thioacyl compounds can act as a dienophile in Diels-Alder or [4+2] cycloaddition reactions. wikipedia.org For this compound to participate as a dienophile, it would react with a conjugated diene. The electron-withdrawing nature of the glutamate (B1630785) moiety is expected to activate the C=S bond for this type of reaction. The reaction would lead to the formation of a six-membered dihydrothiopyran ring system. The stereochemical outcome of the reaction, particularly the endo/exo selectivity, would be influenced by steric and electronic factors of both the diene and the dienophile.

Computational and Theoretical Investigations of Dimethyl N Thioxomethylene Glutamate

Electronic Structure Analysis via Density Functional Theory (DFT)

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

No published data exists on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap for dimethyl N-(thioxomethylene)glutamate. This information is crucial for predicting the molecule's reactivity, kinetic stability, and electronic transitions.

Charge Distribution and Electrostatic Potential Surface Mapping

There are no available studies detailing the charge distribution or electrostatic potential surface of this compound. Such an analysis would be necessary to understand its intermolecular interactions and potential sites for electrophilic and nucleophilic attack.

Conformational Landscape Exploration and Energy Minima Identification

Molecular Mechanics and Quantum Chemical Approaches

A conformational analysis to identify stable conformers and their relative energies has not been reported for this compound.

Solvent Effects on Conformation

The influence of different solvents on the conformational preferences of this compound has not been investigated.

Reaction Pathway Elucidation and Transition State Characterization

There is no information available on the reaction mechanisms involving this compound, nor have any transition states been characterized computationally.

Activation Energy Calculations and Reaction Rate Prediction

There are no available studies reporting the calculation of activation energies or the prediction of reaction rates for chemical transformations involving this compound. Theoretical kinetics studies, which often employ methods like Density Functional Theory (DFT) and high-level ab initio calculations to determine reaction barriers, have been applied to various other organic reactions but not specifically to this compound. researchgate.net As such, no data on its kinetic stability or reactivity profile under various conditions can be provided.

Identification of Key Intermediates

The identification of key intermediates and transition states is a fundamental aspect of mechanistic computational studies. However, no research could be found that maps the potential energy surface for reactions of this compound. Consequently, there is no information regarding the structure, energy, or stability of any potential reaction intermediates or transition states involving this molecule.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

While computational methods for predicting spectroscopic parameters are well-established, these techniques have not been specifically applied to this compound in any published research. nih.govresearchgate.net Methodologies such as Gauge-Independent Atomic Orbital (GIAO) for NMR shifts and Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis spectra are commonly used to complement experimental data, but no such computational data exists for this compound. scielo.org.zanih.gov

| Spectroscopic Parameter | Predicted Data |

| ¹H NMR Chemical Shifts (ppm) | Data Not Available |

| ¹³C NMR Chemical Shifts (ppm) | Data Not Available |

| Key IR Frequencies (cm⁻¹) | Data Not Available |

| UV-Vis λmax (nm) | Data Not Available |

Non-Covalent Interactions and Intermolecular Forces Analysis

The analysis of non-covalent interactions, such as hydrogen bonds and van der Waals forces, is crucial for understanding the supramolecular chemistry and physical properties of a compound. uva.es Studies on related classes of molecules, like N-acyl amino acid esters and thioureas, highlight the importance of these forces. mdpi.comacs.org However, a specific computational analysis of the intermolecular forces governing the behavior of this compound has not been reported. Therefore, there is no data on its potential for self-assembly, dimerization, or specific interactions with other molecules.

Applications of Dimethyl N Thioxomethylene Glutamate in Advanced Organic Synthesis

Dimethyl N-(Thioxomethylene)glutamate as a Building Block for Complex Heterocyclic Scaffolds

The unique structural features of this compound, namely the thioxomethylene group, suggest its potential as a versatile precursor for the synthesis of complex heterocyclic structures. This functionality could serve as a reactive handle for the introduction of sulfur and nitrogen atoms into cyclic systems.

Synthesis of Sulfur-Containing Macrocycles

The presence of a sulfur atom within the thioxomethylene group makes this compound a theoretical candidate for the construction of sulfur-containing macrocycles. Thioamide units are known to be reactive intermediates in cyclization reactions. rsc.org By analogy, the thioxomethylene moiety could potentially undergo reactions with bifunctional reagents to form large ring structures incorporating sulfur. The reactivity of this group would be a key factor in determining the success of such macrocyclization strategies.

Precursor for Nitrogen and Sulfur-Rich Compounds

The combination of nitrogen and sulfur in the N-(thioxomethylene) functional group positions this glutamate (B1630785) derivative as a potential building block for compounds rich in both heteroatoms. Such scaffolds are of interest in medicinal chemistry and materials science. The reactivity of the thioxomethylene group could be exploited in cycloaddition reactions or condensation reactions to form various heterocyclic systems, such as thiazoles, thiadiazoles, or other related structures.

Utilization in the Synthesis of Non-Natural Amino Acids and Peptidomimetics

The modification of amino acids is a crucial strategy for accessing non-canonical derivatives with unique properties. nih.gov While direct research on this compound is absent, the broader field of unnatural amino acid synthesis provides a context for its potential utility.

The glutamate backbone provides a chiral scaffold, and the thioxomethylene group offers a site for chemical modification. This could theoretically allow for the synthesis of novel amino acid analogues where the thioxomethylene group is transformed into other functional groups. Such non-natural amino acids could be incorporated into peptides to create peptidomimetics with altered conformations, improved stability, and novel biological activities. nih.gov

Role in the Generation of Novel Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Chiral molecules derived from amino acids are frequently employed as auxiliaries and ligands in asymmetric catalysis to control the stereochemical outcome of chemical reactions. The inherent chirality of the glutamate backbone in this compound makes it a theoretical candidate for such applications.

The nitrogen and sulfur atoms of the thioxomethylene group could act as coordination sites for metal catalysts. By modifying the glutamate structure, it might be possible to design and synthesize novel chiral ligands. The steric and electronic properties of these ligands could be fine-tuned to achieve high enantioselectivity in a variety of catalytic transformations.

Application in Polymer Chemistry as a Monomer or Initiator for Specialty Polymers

Amino acid-based monomers can be used to synthesize biodegradable and functional polymers. The this compound molecule contains polymerizable functionalities, such as the ester groups, which could potentially participate in polymerization reactions.

Furthermore, the thioxomethylene group might serve as a unique functional handle that could be preserved in the polymer backbone, imparting specific properties to the resulting material. Alternatively, this group could be involved in the initiation or control of polymerization processes, leading to the formation of specialty polymers with well-defined architectures.

Potential in Materials Science for the Development of Novel Organic Electronic Components

Organic molecules with heteroatoms, particularly sulfur and nitrogen, are of significant interest in the field of materials science for the development of organic electronic components. The theoretical structure of this compound, containing both of these elements, suggests its potential as a building block for such materials.

The electronic properties of molecules containing thioamide-like functionalities can be tuned through chemical modification. By incorporating this glutamate derivative into larger conjugated systems, it might be possible to create novel organic semiconductors, dyes, or other materials with interesting photophysical properties.

Future Directions, Challenges, and Emerging Research Avenues for Dimethyl N Thioxomethylene Glutamate

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of isothiocyanates often involves the use of hazardous reagents such as thiophosgene (B130339) or carbon disulfide. digitellinc.comnih.gov Future research into the synthesis of dimethyl N-(thioxomethylene)glutamate will undoubtedly focus on the development of greener and more atom-economical methodologies.

One promising approach is the utilization of elemental sulfur as a sulfur source. mdpi.com This method avoids the use of highly toxic and volatile sulfur-containing reagents. mdpi.com The direct reaction of dimethyl L-glutamate with elemental sulfur, potentially mediated by a catalyst, could offer a more sustainable route. mdpi.com Another avenue for exploration is the use of visible-light photocatalysis, which can enable the synthesis of isothiocyanates from primary amines and carbon disulfide under mild and environmentally friendly conditions. acs.org

The development of one-pot syntheses that minimize waste and purification steps is also a key goal. rsc.orgnih.gov For instance, a one-pot process starting from dimethyl L-glutamate, a source of the thiocarbonyl group, and a non-toxic activating agent could significantly improve the environmental footprint of the synthesis. organic-chemistry.org Research into solid-supported reagents and flow chemistry setups could also contribute to more sustainable and efficient production methods.

| Synthetic Approach | Key Features | Potential Advantages | Challenges |

| Elemental Sulfur-based Routes | Utilizes elemental sulfur as the sulfur source. | Low toxicity of sulfur source, readily available. | May require high temperatures or specific catalysts. |

| Photocatalytic Methods | Employs visible light to drive the reaction. | Mild reaction conditions, environmentally friendly. | Requires optimization of photocatalyst and light source. |

| One-Pot Syntheses | Combines multiple reaction steps into a single process. | Reduced waste, time, and resource efficient. | Compatibility of reagents and intermediates can be an issue. |

| Flow Chemistry | Continuous reaction in a microreactor. | Enhanced safety, scalability, and process control. | Requires specialized equipment and optimization of flow parameters. |

Exploration of Unconventional Reactivity Modes and Catalytic Systems

The isothiocyanate group is a versatile functional group with a rich and diverse reactivity profile. arkat-usa.org While its reactions with nucleophiles are well-established, future research on this compound could focus on exploring unconventional reactivity modes. This includes cycloaddition reactions, transition-metal-catalyzed transformations, and reactions that leverage the unique electronic properties of the glutamate (B1630785) backbone.

The development of novel catalytic systems for the transformations of this compound is a particularly exciting area. For example, the use of transition metal catalysts could enable new types of bond formations and the construction of complex heterocyclic structures. researchgate.net The investigation of organocatalysis could also provide mild and selective methods for the transformation of the isothiocyanate group. Furthermore, the inherent chirality of the glutamate scaffold could be exploited in asymmetric catalysis, leading to the synthesis of enantiomerically pure compounds with potential biological activity.

| Reactivity Mode | Description | Potential Applications |

| Cycloaddition Reactions | [4+2], [3+2], and [2+2] cycloadditions with various partners. | Synthesis of diverse heterocyclic compounds. |

| Transition-Metal Catalysis | Cross-coupling, C-H activation, and annulation reactions. | Construction of complex molecular architectures. |

| Organocatalysis | Use of small organic molecules as catalysts. | Enantioselective transformations and green chemistry. |

| Radical Reactions | Reactions involving radical intermediates. | Access to novel chemical space and functional group transformations. |

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis and discovery. iscientific.orgnih.gov For a relatively unexplored compound like this compound, AI and ML can play a crucial role in predicting its reactivity and identifying novel synthetic routes.

Advanced Computational Studies for Predictive Synthesis and Property Design

Computational chemistry provides a powerful toolkit for understanding and predicting the properties and reactivity of molecules. nih.gov For this compound, density functional theory (DFT) calculations can be employed to investigate its electronic structure, conformational preferences, and reaction mechanisms. These studies can provide valuable insights into its reactivity and guide the design of new experiments.

Computational screening of virtual libraries of catalysts can accelerate the discovery of new catalytic systems for the transformations of this compound. Molecular dynamics simulations can be used to study the interactions of this compound with biological macromolecules, providing a basis for the design of new bioactive molecules. The combination of computational chemistry and machine learning can lead to the development of predictive models for the properties and reactivity of this compound derivatives, facilitating their rational design for specific applications. computabio.com

Scalable Synthesis and Industrial Relevance of this compound Derivatives

For any new compound to have a significant impact, its synthesis must be scalable and economically viable. Future research on this compound should therefore address the challenges of large-scale production. This includes the development of robust and efficient synthetic processes that use readily available and inexpensive starting materials.

The potential industrial applications of this compound derivatives are broad. The isothiocyanate group is a key functional group in many biologically active compounds, including anticancer and antimicrobial agents. nih.govmdpi.com Derivatives of this compound could find applications in the pharmaceutical and agrochemical industries. Furthermore, the ability of isothiocyanates to react with a wide range of nucleophiles makes them valuable building blocks for the synthesis of polymers and materials with unique properties. The development of scalable synthetic routes will be crucial for unlocking the full industrial potential of this promising compound.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for dimethyl N-(thioxomethylene)glutamate, and what critical parameters influence reaction yield?

- Methodological Answer : The compound’s synthesis can leverage thioamide-forming strategies, such as nitroalkane-based thioacylation or ynamide-mediated protocols. Key parameters include reaction temperature (optimized between 60–80°C for nitroalkane routes), solvent choice (e.g., DMF for polar aprotic conditions ), and stoichiometric control of thioacylating agents (e.g., thiobenzimidazolones or ynamides ). Reaction progress should be monitored via TLC or HPLC to prevent over-functionalization.

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Identify thioamide proton environments (δ ~10–12 ppm) and carbamate methyl groups (δ ~3.5–3.7 ppm) .

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and assess purity (>98% via area normalization).

- Elemental Analysis : Verify C, H, N, and S percentages against theoretical values .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to moisture and oxidation. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility of the thioamide group .

Advanced Research Questions

Q. What mechanistic insights exist regarding the role of the thioamide group in the compound’s biological activity?

- Methodological Answer : The thioamide moiety enhances metabolic stability and target binding via sulfur’s electronegativity and hydrogen-bonding capacity. Structure-activity relationship (SAR) studies on analogous thio-derivatives (e.g., isoxazolylmethyl thio compounds) suggest that substituents on the glutamate backbone modulate kinase inhibition or antiviral activity . Use competitive inhibition assays (e.g., ATP-binding site displacement) to quantify interactions with biological targets .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Standardize protocols by:

- Replicating key studies under controlled conditions (e.g., same cell culture media, passage number).

- Validating purity across batches using orthogonal methods (e.g., NMR, LC-MS) to rule out batch-dependent effects .

- Performing meta-analyses to identify confounding variables (e.g., solvent DMSO concentration in viability assays ).

Q. What computational strategies are recommended to model interactions between this compound and its targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding poses in enzyme active sites, guided by crystallographic data of related thioamide-protein complexes. Molecular dynamics simulations (e.g., GROMACS) can assess conformational stability of the ligand-receptor complex over 100-ns trajectories. Validate predictions with mutagenesis studies targeting predicted binding residues .

Data Analysis & Presentation

Q. What statistical approaches are essential for analyzing dose-response data in biological assays?

- Methodological Answer : Fit sigmoidal curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report 95% confidence intervals and p-values adjusted for multiple comparisons. Use heatmaps or 3D surface plots to visualize synergistic/antagonistic effects in combination therapies .

Q. How can researchers optimize reaction conditions using design-of-experiments (DoE) methodologies?

- Methodological Answer : Implement factorial designs (e.g., Box-Behnken) to evaluate interactions between variables (temperature, solvent ratio, catalyst loading). Analyze response surfaces to identify optimal conditions for yield and purity. Validate models with triplicate runs under predicted optimal settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.